molecular formula C8H16N2O4S B1427912 Ethyl 4-sulfamoylpiperidine-1-carboxylate CAS No. 1249785-27-0

Ethyl 4-sulfamoylpiperidine-1-carboxylate

Cat. No.: B1427912
CAS No.: 1249785-27-0
M. Wt: 236.29 g/mol
InChI Key: SPMYFGPWKSCUES-UHFFFAOYSA-N
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Description

Ethyl 4-sulfamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₈H₁₆N₂O₄S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-sulfamoylpiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-1-carboxylate. This intermediate is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to yield this compound. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-sulfamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-sulfamoylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminopiperidine-1-carboxylate: Similar structure but with an amine group instead of a sulfonamide group.

    Ethyl 4-methylpiperidine-1-carboxylate: Contains a methyl group instead of a sulfonamide group.

    Ethyl 4-hydroxypiperidine-1-carboxylate: Contains a hydroxyl group instead of a sulfonamide group.

Uniqueness

Ethyl 4-sulfamoylpiperidine-1-carboxylate is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and reactivity, making it valuable for various applications.

Properties

IUPAC Name

ethyl 4-sulfamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-2-14-8(11)10-5-3-7(4-6-10)15(9,12)13/h7H,2-6H2,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMYFGPWKSCUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-sulfamoylpiperidine-1-carboxylate
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